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Compound of Interest

Compound Name: Olomoucine

Cat. No.: B1683950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Olomoucine, a first-generation

purine analogue recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. We will

delve into its chemical properties, mechanism of action, relevant signaling pathways, and the

experimental protocols utilized for its characterization.

Chemical Structure and Properties
Olomoucine is a synthetic 9H-purine derivative.[1] Its chemical structure is defined by

substitutions at the 2, 6, and 9 positions of the purine ring.[1][2][3] The systematic IUPAC name

for Olomoucine is 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol.[1]

Property Value Reference

Molecular Formula C₁₅H₁₈N₆O [1][4]

Molecular Weight 298.34 g/mol [4]

CAS Number 101622-51-9 [1][4]

Appearance White to off-white solid [4]

SMILES
CN1C=NC2=C(NCC3=CC=CC

=C3)N=C(NCCO)N=C12
[4][5]
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Mechanism of Action
Olomoucine functions as an ATP-competitive inhibitor of several key protein kinases, most

notably cyclin-dependent kinases (CDKs).[4][6][7] By binding to the ATP-binding site of these

enzymes, Olomoucine prevents the transfer of phosphate from ATP to target protein

substrates, thereby interrupting the signaling cascades that drive cellular processes like cell

cycle progression.[6]

2.1. Inhibitory Profile

Olomoucine exhibits inhibitory activity against a range of CDKs and other kinases. The half-

maximal inhibitory concentrations (IC₅₀) are summarized below.

Target Kinase IC₅₀ (µM) Reference

CDK1/CDC2/cyclin B 7.0 [4][6][7]

CDK2/cyclin A 7.0 [4][6][7]

CDK2/cyclin E 7.0 [4][6][7]

CDK5/p35 3.0 [4][6][7]

ERK1/p44 MAP kinase 25.0 [4][6][7]

A related compound, Olomoucine II, shows different selectivity and higher potency against

certain CDKs.[8][9][10]

2.2. Effects on Cell Proliferation

Olomoucine has been shown to inhibit the growth of various human cancer cell lines in a

concentration-dependent manner.[11]
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Cell Line Assay Type IC₅₀ / GI₅₀ (µM) Reference

A-431 SRB 16.6 (GI₅₀) [4]

A549 CCK8 130 (IC₅₀) [4]

HeLa S3 Sulforhodamine B 65 (GI₅₀) [4]

K562 Not Specified 145 (IC₅₀) [4]

KB 3-1 Not Specified 45 (EC₅₀) [11]

MDA-MB-231 Not Specified 75 (EC₅₀) [11]

Evsa-T Not Specified 85 (EC₅₀) [11]

Signaling Pathways
3.1. Cell Cycle Regulation

The primary pathway affected by Olomoucine is the cell cycle control system.[7] CDKs, in

association with their regulatory cyclin partners, are the core drivers of cell cycle progression.

By inhibiting CDK1 (CDC2) and CDK2, Olomoucine can arrest cells at the G1/S and G2/M

transition points.[12] This leads to an accumulation of cells in the G1 and G2 phases of the cell

cycle.[6][11][12]
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Olomoucine's inhibition of CDK complexes blocks cell cycle progression.

3.2. Inflammatory Signaling

Olomoucine has also been shown to modulate inflammatory responses. Studies in RAW 264.7

macrophages demonstrated that it can inhibit the production of nitric oxide (NO) and other pro-

inflammatory cytokines induced by lipopolysaccharide (LPS).[13] This effect is mediated, at

least in part, through the down-regulation of the NF-κB (nuclear factor kappa B) signaling

pathway.[13] Olomoucine treatment was found to reduce NF-κB reporter activity and decrease

the transcription of inducible nitric oxide synthase (iNOS).[13]

Experimental Protocols
4.1. Synthesis of Olomoucine

The synthesis of Olomoucine and related N⁶,2,9-trisubstituted adenines has been described.

[2][3] The general synthetic route involves the sequential substitution of a di-substituted purine

starting material.

Key Synthetic Steps:[2]

Starting Material: The synthesis typically begins with 2,6-dichloropurine.

First Substitution (C6): Reaction of 2,6-dichloropurine with benzylamine selectively

substitutes the chlorine at the C6 position to yield 2-chloro-6-(benzylamino)purine.

Second Substitution (C2): The resulting compound is then reacted with 2-aminoethanol

(ethanolamine) to replace the chlorine at the C2 position, forming 6-(benzylamino)-2-[(2-

hydroxyethyl)amino]purine.

Third Substitution (N9): Finally, methylation at the N9 position is achieved using a

methylating agent (e.g., a methyl halogenide) in the presence of a base like potassium

carbonate in a solvent such as DMF. This step yields the final product, Olomoucine.

Purification: The final compound is purified using standard techniques such as extraction and

column chromatography or crystallization.

4.2. Kinase Inhibition Assay (IC₅₀ Determination)
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Determining the IC₅₀ value is crucial for characterizing any enzyme inhibitor. A common method

is a radiometric assay using a radioactive ATP analogue.

General Protocol:[7]

Prepare Reagents:

Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl₂, ATP, and any

necessary co-factors.

Enzyme: Purified, active CDK/cyclin complex.

Substrate: A specific protein or peptide substrate for the kinase (e.g., Histone H1 for

CDK1/cyclin B).

Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP.

Inhibitor: Olomoucine, dissolved in a suitable solvent (e.g., DMSO), prepared in a serial

dilution.

Reaction Setup:

In a microtiter plate, combine the kinase buffer, substrate, and varying concentrations of

Olomoucine.

Initiate the kinase reaction by adding the CDK/cyclin enzyme and the radiolabeled ATP

mixture.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30

minutes).

Reaction Termination and Detection:

Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the

reaction mixture onto phosphocellulose paper.

Wash the paper or filter extensively to remove unincorporated radioactive ATP.
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Measure the amount of radioactivity incorporated into the substrate using a scintillation

counter. The counts are directly proportional to kinase activity.

Data Analysis:

Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the

logarithm of the Olomoucine concentration.

Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value, which

is the concentration of Olomoucine required to inhibit 50% of the kinase activity.

Alternative, non-radioactive methods include luminescence-based assays (e.g., ADP-Glo™)

that measure ADP production or antibody-based techniques like ELISA that detect the

phosphorylated substrate.[7]
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A typical workflow for determining CDK inhibitor IC₅₀ values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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